molecular formula C6H7F3O B011298 1,1,2-Trifluoro-4-methylpent-1-en-3-one CAS No. 110784-71-9

1,1,2-Trifluoro-4-methylpent-1-en-3-one

Cat. No.: B011298
CAS No.: 110784-71-9
M. Wt: 152.11 g/mol
InChI Key: FESMHSQMKJDWJF-UHFFFAOYSA-N
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Description

1,1,2-Trifluoro-4-methylpent-1-en-3-one is a highly versatile fluorinated synthon prized for its application in constructing complex heterocyclic systems. Its primary research value lies in its role as a key intermediate in the synthesis of trifluoromethyl-substituted pyrazoles and isoxazoles, which are privileged scaffolds in medicinal chemistry and agrochemical development [https://pubs.acs.org/doi/10.1021/acs.joc.0c00743]. The electron-deficient enone system, activated by the trifluoromethyl group, readily undergoes cyclocondensation reactions with binucleophiles such as hydrazines and hydroxylamine, providing efficient access to these valuable heterocycles. Furthermore, the compound serves as a building block for more elaborate molecular architectures, where the CF3 group is strategically incorporated to modulate a compound's lipophilicity, metabolic stability, and binding affinity, as these properties are critical in the design of bioactive molecules [https://www.sciencedirect.com/science/article/abs/pii/S0022113920303366]. Its utility extends to materials science, where it is investigated as a precursor for fluorinated polymers and functional materials that require specific electronic properties and chemical resistance. Researchers leverage this compound to explore new synthetic methodologies for C-F bond formation and to study the stereoelectronic effects of polyfluorinated groups in organic reactions.

Properties

CAS No.

110784-71-9

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

1,1,2-trifluoro-4-methylpent-1-en-3-one

InChI

InChI=1S/C6H7F3O/c1-3(2)5(10)4(7)6(8)9/h3H,1-2H3

InChI Key

FESMHSQMKJDWJF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(=C(F)F)F

Canonical SMILES

CC(C)C(=O)C(=C(F)F)F

Synonyms

1-Penten-3-one, 1,1,2-trifluoro-4-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s methyl group (C₆H₇F₃O) contrasts with phenyl or amino groups in analogs. Phenyl substituents (e.g., C₁₀H₇F₃O) enhance lipophilicity (LogP = 2.83 ), whereas amino groups (e.g., C₁₀H₈F₃NO) introduce nucleophilic sites for further functionalization .

Challenges and Limitations

  • Synthetic Accessibility: The introduction of multiple fluorine atoms requires specialized fluorination techniques, which may limit scalability compared to non-fluorinated analogs.

Preparation Methods

Halogenation and Fluorination Strategies

Halogenation serves as a cornerstone for introducing fluorine atoms into the target compound’s backbone. A notable approach involves the nucleophilic substitution of bromine with azide groups in precursors such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, followed by azide-alkyne cycloaddition (click chemistry) to form triazole intermediates . These intermediates undergo cyclocondensation with 2-methylisothiourea sulfate to yield trifluoromethylpyrimidines, demonstrating the versatility of halogenated precursors in constructing complex fluorinated architectures .

Thermal isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol derivatives at 100–250°C, catalyzed by acids or transition metals, provides a pathway to 1,1,1-trihalogeno-4-methyl-3-penten-2-ol . This method, while initially targeting cyclopropane carboxylic esters, highlights the broader applicability of isomerization in repositioning functional groups for subsequent ketone formation . For example, 1,1,1-trichloro-4-methyl-3-penten-2-ol serves as a precursor for insecticidal compounds, underscoring the relevance of such intermediates in agrochemical synthesis .

Cyclocondensation and Cycloaddition Techniques

Cyclocondensation reactions leverage bifunctional reagents to assemble the pentenone skeleton. A Chinese patent details the reaction of trifluoroacetyl halides (e.g., CF₃COF or CF₃COCl) with p-methylacetophenone in toluene or acetonitrile, catalyzed by sodium methoxide or ethoxide at 20–50°C . This method produces 1-p-methylphenyl-4,4,4-trifluoro-1,3-butanedione with a molar yield of 1:1–1:2 (trifluoroacetyl halide to acetophenone) . While the target compound differs slightly, the protocol’s emphasis on solvent selection (e.g., dichloromethane for crystallization) and mild temperatures offers a template for adapting similar conditions to 1,1,2-trifluoro-4-methylpent-1-en-3-one .

Click chemistry further enhances modularity, as seen in the synthesis of 5-[4-alkyl(aryl)-1H-1,2,3-triazol-1-yl]-1,1,1-trifluoro-4-methoxypent-3-en-2-ones . These intermediates, when treated with 2-methylisothiourea sulfate, form pyrimidine derivatives, illustrating the potential for combining cycloaddition and condensation steps to install fluorinated moieties .

Thermal and Catalytic Isomerization

Structural isomerization optimizes the positioning of functional groups in intermediates. The thermal isomerization of 1,1,1-trihalogeno-4-methyl-4-penten-2-ol to its 3-penten-2-ol counterpart occurs at 50–250°C, with acid or transition metal catalysts accelerating the process . For instance, using HCl or FeCl₃ reduces reaction times by 30–50% compared to uncatalyzed conditions . This method’s scalability is evidenced by its industrial application in synthesizing 2,2-dimethyl-3-(2',2'-dihalogenovinyl) cyclopropane carboxylic esters, which share structural motifs with the target compound .

Lewis Acid-Catalyzed Synthesis

Lewis acids, such as BF₃·OEt₂ or AlCl₃, facilitate ketone formation under mild conditions. EvitaChem’s protocol for 1-ethoxy-4-methylpent-1-en-3-one employs ethanol or dichloromethane as solvents at 0–25°C, achieving yields >80%. Although tailored to an ethoxy derivative, this method’s emphasis on temperature control and catalyst selection (e.g., ZnCl₂ for regioselectivity) is transferable to trifluorinated analogs. For example, substituting ethoxy with trifluoroacetyl groups could streamline the synthesis of 1,1,2-trifluoro-4-methylpent-1-en-3-one while maintaining reaction efficiency.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across methodologies:

MethodTemperature Range (°C)CatalystSolventYield (%)Source
Halogenation-Cycloaddition20–80Sodium methoxideToluene70–85
Thermal Isomerization100–250HCl/FeCl₃None65–75
Lewis Acid Catalysis0–25ZnCl₂Dichloromethane>80
Cyclocondensation20–50Sodium ethoxideAcetonitrile75–90

Halogenation-cycloaddition and cyclocondensation methods offer the highest yields (70–90%), attributable to precise control over reaction stoichiometry and solvent polarity . In contrast, thermal isomerization, while scalable, requires higher energy input and yields marginally lower outputs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,1,2-Trifluoro-4-methylpent-1-en-3-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation of α,β-unsaturated ketones using Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions (e.g., CsF or TBAF). Purification requires fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed via GC-MS and ¹⁹F NMR to monitor fluorinated byproducts .

Q. How can the stereoelectronic effects of fluorine substituents in 1,1,2-Trifluoro-4-methylpent-1-en-3-one be characterized experimentally?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve bond angles and electron density maps. Complement with IR spectroscopy to assess C=O stretching frequency shifts caused by fluorine’s electron-withdrawing effects. Computational DFT studies (e.g., B3LYP/6-31G*) can model hyperconjugation between CF₃ groups and the enone system .

Q. What solvent systems are optimal for studying the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the α,β-unsaturated ketone. Solvent effects on reaction rates can be quantified via kinetic studies under inert atmospheres. Monitor regioselectivity using ¹H NMR to track diene adduct formation .

Advanced Research Questions

Q. How do contradictory spectroscopic data (e.g., ¹³C NMR vs. computational predictions) arise in fluorinated enones, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from dynamic effects like fluorine quadrupolar coupling or solvent-induced shifts. Use variable-temperature NMR to isolate conformational effects. Validate with solid-state NMR or cross-validate computational models (e.g., GIAO-DFT) against experimental data .

Q. What mechanistic insights explain the compound’s unusual stability under acidic conditions despite its enone functionality?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and trapping experiments (e.g., with radical scavengers) to distinguish between carbocation vs. radical pathways. Fluorine’s inductive effect likely stabilizes transition states; corroborate with Hammett plots using substituted analogs .

Q. How can hybrid QSAR/MD simulations predict the environmental persistence of 1,1,2-Trifluoro-4-methylpent-1-en-3-one?

  • Methodological Answer : Combine quantum mechanical calculations (e.g., COSMO-RS for solubility) with molecular dynamics to model hydrolysis pathways. Validate against experimental half-life data in pH-varied aqueous media. Use PCA to identify dominant degradation factors (e.g., C-F bond lability) .

Methodological Considerations from Evidence

  • Data Validation : Triangulate findings using multiple techniques (e.g., XRD, NMR, computational models) to address fluorinated compound complexities .
  • Statistical Rigor : Apply ANOVA or Bayesian inference to resolve contradictory reactivity data, ensuring sample sizes meet power analysis thresholds .
  • Ethical Reporting : Disclose solvent waste protocols (e.g., fluorinated byproduct disposal) in alignment with green chemistry principles .

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